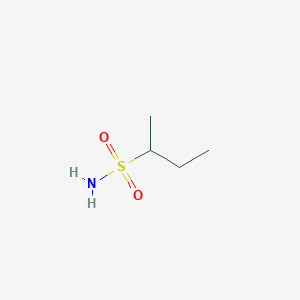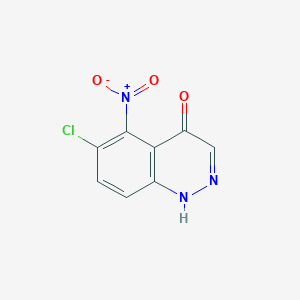
6-Chloro-5-nitrocinnolin-4-ol
概要
説明
6-Chloro-5-nitrocinnolin-4-ol is a heterocyclic aromatic compound with the molecular formula C8H4ClN3O3 It is characterized by the presence of a chloro group at the 6th position, a nitro group at the 5th position, and a hydroxyl group at the 4th position on the cinnoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-nitrocinnolin-4-ol typically involves the nitration of 6-chlorocinnoline followed by hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-chloro-5-nitrocinnoline is then subjected to hydroxylation using a suitable hydroxylating agent such as sodium hydroxide or potassium hydroxide in an aqueous medium.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions: 6-Chloro-5-nitrocinnolin-4-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 6-Chloro-5-aminocinnolin-4-ol.
Substitution: 6-Amino-5-nitrocinnolin-4-ol or 6-Thio-5-nitrocinnolin-4-ol.
Oxidation: 6-Chloro-5-nitrocinnolin-4-one.
科学的研究の応用
6-Chloro-5-nitrocinnolin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 6-Chloro-5-nitrocinnolin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro and hydroxyl groups may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
- 6-Chloro-4-nitrocinnolin-3-ol
- 5-Chloro-6-nitrocinnolin-4-ol
- 6-Bromo-5-nitrocinnolin-4-ol
Comparison: 6-Chloro-5-nitrocinnolin-4-ol is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
特性
IUPAC Name |
6-chloro-5-nitro-1H-cinnolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O3/c9-4-1-2-5-7(8(4)12(14)15)6(13)3-10-11-5/h1-3H,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHDGVZFMDHNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=CC2=O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B3246402.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid](/img/structure/B3246406.png)
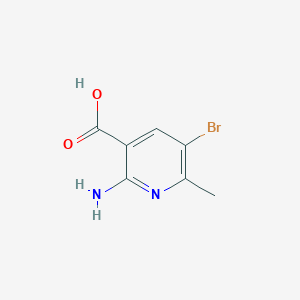
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride](/img/structure/B3246435.png)
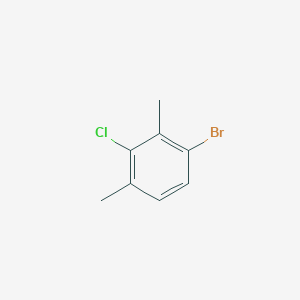
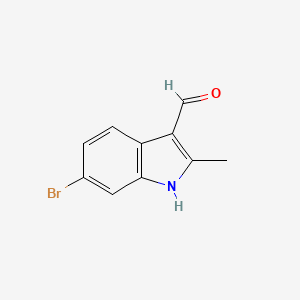
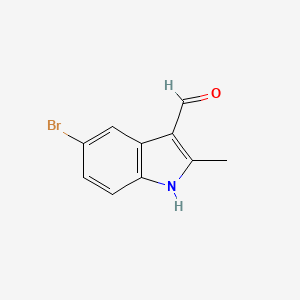
![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3246459.png)
![7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3246475.png)
![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B3246490.png)
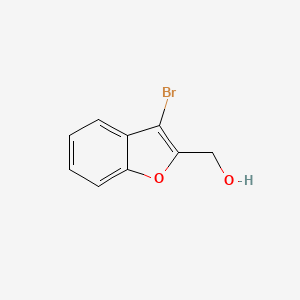
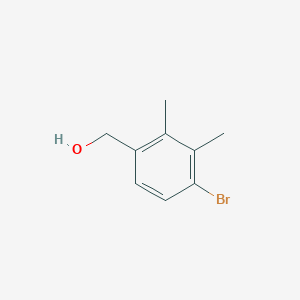
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B3246510.png)
